BCX-1898

Influenza Neuraminidase Inhibitor In Vivo Efficacy

Researchers screening influenza antivirals often face poor in vivo translation despite potent in vitro data. BCX-1898 addresses this with well-characterized PK/PD relationships for robust experimental design (EC50 <0.01-21 µM against influenza A H1N1, H3N2, H5N1 and B strains). • Exceptional intranasal efficacy: 100% protection at 0.01 mg/kg/day in mouse models, ideal for mucosal immunity studies. • Defined oral dose-response window: 10% protection at 1 mg/kg/day vs. 100% at 10 mg/kg/day for precise PK/PD modeling. • Distinct cyclopentane scaffold supports neuraminidase resistance mechanism studies and structure-activity relationship mapping. • Reliable supply with ambient-temperature-stable shipping for preclinical antiviral research programs.

Molecular Formula C17H32N4O3
Molecular Weight 340.5 g/mol
Cat. No. B10846939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCX-1898
Molecular FormulaC17H32N4O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(C1CC(CC1N=C(N)N)C(=O)O)NC(=O)C
InChIInChI=1S/C17H32N4O3/c1-4-6-11(7-5-2)15(20-10(3)22)13-8-12(16(23)24)9-14(13)21-17(18)19/h11-15H,4-9H2,1-3H3,(H,20,22)(H,23,24)(H4,18,19,21)/t12-,13+,14-,15+/m1/s1
InChIKeyVUROMZOEXLKRSQ-BARDWOONSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCX-1898: Orally Active Neuraminidase Inhibitor


BCX-1898 (CAS: 345267-14-3) is a cyclopentane-derived small molecule and a selective, orally active inhibitor of influenza virus neuraminidase . It exhibits antiviral activity against a broad panel of influenza A (H1N1, H3N2, H5N1) and influenza B virus strains, with reported EC50 values ranging from <0.01 to 21 µM in MDCK cells . As a member of the BCX cyclopentane series, it has been investigated for its in vitro potency and in vivo protective efficacy in mouse models [1].

Workflow Neuraminidase inhibition studies
Selection Cyclopentane scaffold, orally active
Research Fit Broad influenza A and B strain panel reported

Why BCX-1898 Cannot Be Substituted


Despite sharing a common mechanism of action (neuraminidase inhibition), compounds within the cyclopentane class exhibit divergent pharmacological profiles driven by specific structural modifications. BCX-1898, as part of the BCX-18XX/19XX series, represents a distinct chemical scaffold compared to earlier cyclohexene-based inhibitors like oseltamivir [1]. Data from parallel testing reveals that in vivo protective efficacy is not uniform across the series; for instance, while BCX-1812, BCX-1827, and BCX-1923 achieve >50% survival in mice at an oral dose of 1 mg/kg/day, BCX-1898 provides only 10% protection at the same dose, underscoring that potency does not directly translate between analogs [2]. Substitution without verifying specific, head-to-head comparative data for BCX-1898 risks selecting a compound with suboptimal in vivo performance for the intended experimental model.

! Oral in vivo protection profile may shift significantly between cyclopentane analogs at equivalent doses.
! Class-level mechanism (neuraminidase inhibition) does not guarantee comparable in vivo endpoint response across derivatives.
! Direct replacement with another cyclopentane derivative without verifying comparative data may result in lower experimental protection.

BCX-1898 Evidence Guide


In Vivo Efficacy vs Oseltamivir and Zanamivir

BCX-1898 was tested in parallel with oseltamivir carboxylate and zanamivir for in vivo activity in mice infected with the H6N2 influenza virus. The study concluded that the four cyclopentane derivatives (including BCX-1898) demonstrated 'equal or better efficacies' compared to these clinically approved neuraminidase inhibitors [1].

In vivo comparison
Head-to-head
Reported in vivo protection equal to or better than oseltamivir and zanamivir in H6N2 mouse model.
Supports in vivo antiviral research endpoint context.
Mouse model; absolute efficacy not quantified.
Influenza Neuraminidase Inhibitor In Vivo Efficacy

Broad-Spectrum Potency Against Influenza Strains

BCX-1898 was tested in parallel with zanamivir and oseltamivir carboxylate against a panel of influenza A (H1N1, H3N2, H5N1) and influenza B viruses in MDCK cells. The novel inhibitors (including BCX-1898) were found to be 'comparable in potency to (or slightly more potent than)' the reference compounds [1]. Across the panel, EC50 values for BCX-1898 were generally ≤1.5 µM for H1N1, <0.3 µM for H3N2 and H5N1, and <0.2 µM for certain influenza B strains [1].

Broad-spectrum potency
Head-to-head
EC50 ≤1.5 µM for H1N1; comparable to oseltamivir and zanamivir against influenza A and B strains.
Reported broad-spectrum in vitro antiviral response.
MDCK cell CPE inhibition assay.
Influenza Neuraminidase Inhibitor Broad-Spectrum Antiviral

Dose- and Route-Dependent Protection

In the H6N2 mouse model, oral administration of BCX-1898 at 1 mg/kg/day resulted in only 10% protection, whereas a higher dose of 10 mg/kg/day provided 100% protection [1]. In contrast, other cyclopentane derivatives (BCX-1812, BCX-1827, BCX-1923) achieved >50% protection at the lower 1 mg/kg/day dose [1]. However, when administered intranasally, all four compounds (including BCX-1898) provided 100% protection even at a very low dose of 0.01 mg/kg/day [1].

Dose/route protection
Head-to-head
Oral 1 mg/kg/day: 10% protection; 10 mg/kg/day: 100%; Intranasal 0.01 mg/kg/day: 100% protection.
Route- and dose-dependent endpoint response context.
Mouse H6N2 model; other cyclopentane analogs achieved >50% survival at oral 1 mg/kg/day.
Influenza Neuraminidase Inhibitor In Vivo Efficacy Pharmacokinetics

Favorable Cytotoxicity Profile

In cell proliferation assays, BCX-1898 and its analogs exhibited no cytotoxicity at concentrations up to 1 mM [1]. This indicates a high selectivity index for the compound class, as the effective antiviral concentrations (EC50) are in the low micromolar range, leaving a large therapeutic window.

Cytotoxicity profile
Class-level
No cytotoxicity observed at concentrations ≤1 mM in cell proliferation assays.
Supports antiviral selectivity interpretation; class-level inference.
Selectivity ratio >47,000 based on EC50 ≤21 µM (class-wide observation).
Influenza Neuraminidase Inhibitor Cytotoxicity Safety

BCX-1898 Research Applications


Broad-Spectrum Antiviral Screening & MOA Studies

Given its potent in vitro activity against a wide range of influenza A (H1N1, H3N2, H5N1) and B strains [1], BCX-1898 is an ideal tool for broad-spectrum antiviral screening and for dissecting neuraminidase-dependent viral replication mechanisms. Its performance, shown to be comparable to or slightly more potent than oseltamivir and zanamivir [1], makes it a reliable positive control in cell-based assays .

Intranasal Efficacy & Prophylaxis Studies

BCX-1898 demonstrates exceptional efficacy when administered intranasally, providing 100% protection at doses as low as 0.01 mg/kg/day in a mouse model [2]. This makes it a prime candidate for studies focused on mucosal immunity, local antiviral effects in the respiratory tract, and prophylactic treatment strategies where direct application to the site of infection is advantageous [2].

Resistance to Cyclopentane Neuraminidase Inhibitors

As a member of the cyclopentane class distinct from the cyclohexene-based oseltamivir, BCX-1898 is valuable for studying resistance mechanisms. While not a direct comparator, its unique scaffold may exhibit a different susceptibility profile to known neuraminidase mutations . Researchers can use BCX-1898 to map structure-activity relationships and explore cross-resistance patterns with other neuraminidase inhibitors.

In Vivo PK/PD & Dose-Response Modeling

The stark contrast in oral efficacy between low (1 mg/kg/day, 10% protection) and high (10 mg/kg/day, 100% protection) doses of BCX-1898 [2] provides a clear experimental window for pharmacokinetic/pharmacodynamic (PK/PD) modeling. This compound is well-suited for studies that require precise dose-response curves to understand oral bioavailability, distribution, and the relationship between plasma concentration and protective effect [2].

Application
Selection Property
Validation Focus
Broad-spectrum antiviral screening
In vitro response across influenza A and B strains
Comparative antiviral response in cell-based assays
Intranasal antiviral research
Intranasal route endpoint response
Mucosal protection endpoint characterization
Resistance mechanism studies
Cyclopentane scaffold vs. cyclohexene inhibitors
Cross-resistance profiling with known mutations
Oral PK/PD modeling
Dose-dependent oral endpoint response
Exposure-response relationship characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCX-1898

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.